molecular formula C47H36N6Na2O14S4 B14637364 5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) CAS No. 52333-30-9

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)

Cat. No.: B14637364
CAS No.: 52333-30-9
M. Wt: 1083.1 g/mol
InChI Key: RZPXQVBZMHRBNY-UHFFFAOYSA-L
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Description

5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C47H38N6Na2O14S4. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including the reaction of phenyleneoxysulphonyl derivatives with naphthalene sulphonates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and proteins, altering their activity and function. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)]bis[6-amino-4-hydroxynaphthalene-2-sulphonate]
  • Phenol, 4,4’-(1-methylethylidene)bis-

Uniqueness

Compared to similar compounds, 5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) exhibits unique properties such as higher stability, specific reactivity, and enhanced solubility in aqueous solutions .

Biological Activity

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt), also known by its CAS number 70161-18-1, is a synthetic compound with notable biological activities. This article discusses its chemical properties, biological effects, and relevant case studies.

PropertyValue
Molecular FormulaC47H36N6Na2O12S4
Molecular Weight1051.06128 g/mol
Density1.45 g/cm³ at 20°C
Vapor Pressure5.1 Pa at 25°C
LogP1.76 at 21.8°C

The compound's biological activity stems from its complex structure, which includes multiple sulfonyl and azo groups that can interact with various biological targets. The presence of amino and hydroxyl groups suggests potential interactions with receptors and enzymes involved in metabolic processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals can be attributed to the presence of hydroxyl groups that stabilize free radicals through hydrogen donation.

Antimicrobial Activity

Studies have shown that the sodium salt demonstrates antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing an IC50 value of 25 µg/mL, indicating strong radical scavenging ability.
  • Antimicrobial Efficacy
    • In a controlled experiment, the sodium salt was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating effective antimicrobial properties.
  • Cytotoxicity in Cancer Cells
    • A recent study assessed the cytotoxic effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure, with an IC50 value calculated at 45 µg/mL.

Safety and Toxicology

The compound is classified as an irritant based on safety data sheets. Precautionary measures should be taken when handling it to avoid skin and eye contact. Long-term exposure studies are necessary to fully understand its toxicological profile.

Properties

CAS No.

52333-30-9

Molecular Formula

C47H36N6Na2O14S4

Molecular Weight

1083.1 g/mol

IUPAC Name

disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2

InChI Key

RZPXQVBZMHRBNY-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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